4-Chloro-2-methoxy-5-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVXNNGMINCUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 2 Methoxy 5 Methylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 4-Chloro-2-methoxy-5-methylbenzoic Acid
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For a trisubstituted benzene (B151609) derivative like this compound, the order of introduction of the functional groups is critical to achieving the desired isomer.
A primary disconnection strategy involves the carboxyl group, which can be formed from the oxidation of a methyl group. This simplifies the target to 4-chloro-2-methoxy-5-methyltoluene. The substituents on this precursor guide the subsequent disconnections. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are ortho, para-directing, while the chloro (-Cl) group is also an ortho, para-director, albeit a deactivating one.
Considering the directing effects, a plausible synthetic route would involve introducing the substituents in an order that leverages their regiochemical influence. For instance, starting with a precursor that can be selectively functionalized is key. A potential retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-C bond): The carboxylic acid can be retrosynthetically disconnected to a methyl group, suggesting an oxidation reaction in the forward synthesis. This leads to the precursor: 4-chloro-2-methoxy-5-methyltoluene .
Disconnection 2 (C-Cl bond): The chloro group can be introduced via an electrophilic aromatic substitution (chlorination). The directing effects of the methoxy and methyl groups on the precursor, 2-methoxy-5-methyltoluene, would need to be considered.
Disconnection 3 (C-O bond): The methoxy group could be introduced via Williamson ether synthesis on a corresponding phenol (B47542) or derived from an anisole (B1667542) precursor.
Classical and Contemporary Approaches to the Synthesis of Substituted Benzoic Acids
The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with a rich history of classical methods and a continuous evolution of more efficient and selective contemporary techniques.
A common and well-established method for the synthesis of aromatic carboxylic acids is the oxidation of an alkyl group attached to the aromatic ring. For the synthesis of this compound, this would involve the oxidation of the methyl group of a suitable toluene (B28343) precursor.
Strong oxidizing agents are typically employed for this transformation. Potassium permanganate (B83412) (KMnO4) and potassium dichromate (K2Cr2O7) are classical reagents that can effectively oxidize a methyl group to a carboxylic acid. The reaction is typically carried out in aqueous solution under heating. The mechanism involves the attack of the oxidizing agent at the benzylic position, which is activated by the aromatic ring.
| Oxidizing Agent | Typical Conditions | Substrate Example | Product |
| Potassium Permanganate (KMnO4) | Aqueous, heat | 4-chloro-2-nitrotoluene | 4-chloro-2-nitrobenzoic acid |
| Potassium Dichromate (K2Cr2O7) | Acidic, heat | Toluene | Benzoic acid |
It is important to note that the conditions for these oxidations can be harsh and may not be compatible with other sensitive functional groups on the aromatic ring. Therefore, the choice of oxidizing agent and reaction conditions must be carefully considered based on the specific substrate.
An alternative to the oxidation of an alkyl group is the direct introduction of a carboxyl group onto the aromatic ring. This can be achieved through various carboxylation reactions, often involving the use of organometallic intermediates.
One classical approach is the Grignard reaction . An aryl halide, such as a chlorinated or brominated aromatic compound, can be converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium compound can then react with carbon dioxide (CO2), followed by an acidic workup, to yield the corresponding carboxylic acid.
Another method involves organolithium reagents . An aryl halide can be treated with a strong base like n-butyllithium to form an aryllithium species, which can then be carboxylated with CO2. This method is particularly useful for substrates that may not be suitable for Grignard reagent formation.
These carboxylation methods offer a high degree of regioselectivity, as the position of the carboxyl group is determined by the position of the halogen on the starting material.
The regioselective introduction of halogen and alkoxy groups is crucial in the synthesis of polysubstituted aromatic compounds. The directing effects of the substituents already present on the ring play a pivotal role in determining the position of the incoming electrophile.
In the context of synthesizing this compound, a key step would be the selective chlorination of a methoxy- and methyl-substituted precursor. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl group is also an ortho, para-director, but is less activating than the methoxy group.
For example, in the chlorination of 2-methoxybenzoic acid, the incoming chlorine atom is directed to the position para to the strongly activating methoxy group, yielding 5-chloro-2-methoxybenzoic acid. This regioselectivity is a predictable outcome based on the principles of electrophilic aromatic substitution.
Alkoxylation, the introduction of an alkoxy group, can be achieved through methods like the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. The position of the resulting alkoxy group is determined by the position of the hydroxyl group on the starting phenol.
Novel and Green Chemistry Syntheses Relevant to this compound
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and green chemistry approaches for the synthesis of aromatic carboxylic acids.
These greener approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For the synthesis of compounds like this compound, this could involve the use of catalytic oxidation methods that replace stoichiometric amounts of heavy metal oxidants, or the development of one-pot procedures that reduce the number of synthetic steps and purification processes.
The use of catalytic systems in the formation of aromatic carboxylic acids represents a significant advancement over classical stoichiometric methods. Transition metal catalysts, in particular, have shown great promise in mediating these transformations with high efficiency and selectivity.
For the oxidation of alkyl aromatics, catalytic systems often involve the use of a metal catalyst, such as cobalt or manganese, in the presence of an oxidant like air or molecular oxygen. These methods can be more environmentally benign than using traditional strong oxidizing agents like permanganate or dichromate.
Furthermore, catalytic carboxylation reactions have emerged as a powerful tool for the synthesis of aromatic carboxylic acids. Palladium-catalyzed carboxylation reactions, for example, can directly introduce a carboxyl group onto an aryl halide or triflate using carbon monoxide (CO) as the carboxylating agent. These reactions often proceed under milder conditions and with higher functional group tolerance than traditional organometallic carboxylation methods.
The development of these catalytic systems is an active area of research, with the goal of creating more sustainable and efficient pathways for the synthesis of valuable chemical compounds.
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from batch to continuous flow processing represents a significant advancement in the scalable synthesis of substituted benzoic acids, including this compound. Continuous flow chemistry offers numerous advantages over traditional batch methods, such as enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and greater consistency in product quality. These benefits are particularly relevant for industrial-scale production where efficiency and safety are paramount.
In a continuous process, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. For the synthesis of substituted benzoic acids, continuous oxidation processes have been developed. For instance, the oxidation of substituted toluenes using oxidizing agents in a continuous flow reactor can be managed with superior heat control, mitigating the risk of runaway reactions that can occur in large batch reactors.
While specific studies on the flow synthesis of this compound are not extensively documented, the principles from related substituted benzoic acid syntheses are directly applicable. For example, the alkylation of para-substituted benzoic acids has been successfully demonstrated in a continuous flow microfluidic reactor. This methodology allows for the rapid determination of reaction kinetics and the optimization of conditions using minimal amounts of substrate. Such systems could be adapted for the late-stage functionalization of a suitable precursor to this compound, enabling rapid analogue synthesis for research purposes.
The table below summarizes the key advantages of flow chemistry for the synthesis of substituted benzoic acids.
| Feature | Advantage in Flow Chemistry | Implication for Scalable Synthesis |
| Heat Transfer | Superior surface-area-to-volume ratio allows for efficient heat dissipation. | Enhanced safety, prevention of side reactions, and improved product quality. |
| Mass Transfer | Efficient mixing of reactants and reagents. | Increased reaction rates and higher yields. |
| Process Control | Precise control over temperature, pressure, and residence time. | Consistent product quality and easier optimization. |
| Safety | Smaller reaction volumes minimize the risk of hazardous incidents. | Safer handling of exothermic reactions and toxic reagents. |
| Scalability | Scaling up is achieved by running the process for a longer duration or by parallelization. | More straightforward and predictable scale-up from laboratory to production. |
Solvent-Free and Environmentally Benign Solvent Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the exploration of solvent-free reaction conditions and the use of environmentally benign solvents.
Microwave-assisted organic synthesis is another powerful technique that often allows for solvent-free conditions. The direct coupling of carboxylic acids with other functional groups can be achieved under microwave irradiation, frequently without the need for a catalyst or solvent. This high-energy, targeted heating can significantly reduce reaction times and improve yields.
When a solvent is necessary, the focus shifts to using environmentally benign alternatives to traditional volatile organic compounds (VOCs). Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Recrystallization of benzoic acid from water is a common and safe purification method due to its high solubility in hot water and poor solubility in cold water. wikipedia.org For reactions requiring organic solvents, options like supercritical carbon dioxide (scCO2) are being explored. Supercritical CO2 can be used as a reaction medium for various chemical transformations, and its properties can be tuned by adjusting temperature and pressure.
The following table highlights some green chemistry approaches applicable to the synthesis of substituted benzoic acids.
| Approach | Description | Environmental Benefit |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using neat reactants or solid-state conditions. | Elimination of solvent waste, reduced energy consumption for solvent removal. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to faster reaction times and higher yields. | Reduced energy consumption and potential for solvent-free conditions. |
| Use of Green Solvents | Employs environmentally friendly solvents such as water, supercritical fluids, or ionic liquids. | Reduced toxicity and environmental pollution compared to traditional organic solvents. |
| Catalytic Reactions | Utilizes catalysts to increase reaction efficiency and reduce waste. | Lower energy requirements and higher atom economy. |
Optimization of Reaction Parameters and Mechanistic Pathway Elucidation in this compound Synthesis
The optimization of reaction parameters is a critical step in developing an efficient and cost-effective synthesis for this compound. This involves systematically varying factors such as temperature, pressure, catalyst loading, and reactant concentrations to maximize yield and minimize the formation of byproducts.
For instance, in the oxidation of a substituted toluene to the corresponding benzoic acid, the choice of catalyst (e.g., cobalt or manganese salts) and the reaction temperature can significantly influence the reaction rate and selectivity. chemicalbook.com The use of factorial design of experiments can be a powerful tool to efficiently explore the effects of multiple parameters and their interactions, leading to a more rapid optimization of the reaction conditions.
Understanding the mechanistic pathway of a reaction is fundamental to its optimization. For the synthesis of benzoic acid derivatives, various mechanisms can be at play depending on the chosen synthetic route. For example, the oxidation of a methyl group on the benzene ring to a carboxylic acid often proceeds through a radical mechanism. youtube.com The initiation of this process can be influenced by the presence of radical initiators or catalysts.
Stereocontrol Aspects in Related Chiral Benzoic Acid Derivatives (if applicable for analogues)
While this compound itself is not chiral, the principles of stereocontrol are highly relevant for the synthesis of its chiral analogues. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the development of synthetic methods that allow for the precise control of stereochemistry is of great importance.
One approach to introducing chirality is through asymmetric synthesis, which can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For example, the Birch reduction of a chiral ester of a salicylic (B10762653) acid derivative, followed by alkylation, can be used to create a quaternary stereocenter with high diastereoselectivity. acs.org The chiral auxiliary, which is temporarily attached to the molecule, directs the approach of the incoming electrophile, leading to the preferential formation of one stereoisomer. After the desired stereocenter is established, the auxiliary can be removed.
Another strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or oxidation, which can introduce chirality into a prochiral substrate. The design of these catalysts is a major area of research, with the goal of achieving high enantioselectivity and catalytic turnover numbers.
The development of chiral derivatives of benzoic acid has been a focus in medicinal chemistry for the design of new therapeutic agents. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov These studies highlight the importance of stereochemistry in determining the biological properties of molecules.
Reactivity and Reaction Mechanisms of 4 Chloro 2 Methoxy 5 Methylbenzoic Acid
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Group Effects on the Aromatic Nucleus
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The mechanism typically involves a two-step process where the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.
The regiochemical outcome of an EAS reaction on 4-Chloro-2-methoxy-5-methylbenzoic acid is determined by the directing effects of the existing substituents. Each group guides the incoming electrophile to specific positions on the ring, and when their influences are combined, a single primary substitution site usually emerges. The directing effects are a consequence of both inductive and resonance effects.
Methoxy (B1213986) Group (-OCH₃): This is a strong activating group. youtube.com Through its resonance effect, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. This donation stabilizes the carbocation intermediate (the arenium ion) formed during the substitution, thereby lowering the activation energy and increasing the reaction rate. libretexts.orglibretexts.org Thus, the methoxy group is a powerful ortho, para-director.
Methyl Group (-CH₃): As an alkyl group, the methyl group is a weak activating group. youtube.com It donates electron density primarily through an inductive effect and hyperconjugation, which also stabilizes the arenium ion intermediate. Consequently, the methyl group is also an ortho, para-director.
Carboxylic Acid Group (-COOH): This group is a strong deactivating group. youtube.com Both its inductive and resonance effects withdraw electron density from the ring, making the ring less nucleophilic and slowing the rate of EAS. youtube.com It directs incoming electrophiles to the meta position.
In this compound, there is only one available position for substitution—the carbon atom at position 6. The directing effects of the substituents converge on this position:
The powerful ortho, para-directing methoxy group at C2 directs an incoming electrophile to its ortho position (C3, already substituted) and its para position (C5, already substituted). Its other ortho position is C1 (substituted).
The chloro group at C4 is an ortho, para-director. Its ortho positions are C3 and C5 (both substituted). Its para position is C1 (substituted).
The methyl group at C5 is an ortho, para-director. Its ortho positions are C4 (substituted) and C6 (unsubstituted). Its para position is C2 (substituted).
The carboxylic acid group at C1 is a meta-director. Its meta positions are C3 and C5 (both substituted).
The dominant activating group, the methoxy group, strongly activates the ring, but its directing positions are blocked. The weaker activating methyl group directs to the only open position, C6. Therefore, electrophilic aromatic substitution on this molecule is expected to occur almost exclusively at the C6 position.
| Substituent | Position | Effect on Reactivity | Directing Influence | Governing Effects |
|---|---|---|---|---|
| -COOH | C1 | Strongly Deactivating | Meta | Inductive (-) and Resonance (-) |
| -OCH₃ | C2 | Strongly Activating | Ortho, Para | Inductive (-) and Resonance (+) |
| -Cl | C4 | Weakly Deactivating | Ortho, Para | Inductive (-) and Resonance (+) |
| -CH₃ | C5 | Weakly Activating | Ortho, Para | Inductive (+) and Hyperconjugation |
The mechanism for EAS proceeds via a two-step pathway. masterorganicchemistry.com The first step is the rate-determining step, involving the attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. masterorganicchemistry.comresearchgate.net In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS) Chemistry
While less common than EAS, nucleophilic aromatic substitution (NAS) can occur on aromatic rings, particularly when they are rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org
The most common mechanism for NAS is the SNAr (substitution, nucleophilic, aromatic) pathway. This is an addition-elimination mechanism that requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (typically a halide). pressbooks.publibretexts.org The reaction proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This step is typically rate-determining.
Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org
In this compound, the leaving group would be the chloro substituent at C4. For the SNAr mechanism to be efficient, the negative charge of the Meisenheimer complex must be stabilized by electron-withdrawing groups at the ortho (C3, C5) or para (C1) positions relative to the chlorine.
The carboxylic acid group at C1 is in the para position and is a strong electron-withdrawing group, which would effectively stabilize the intermediate.
The methyl group at C5 is in an ortho position but is electron-donating, which would destabilize the carbanion.
The methoxy group at C2 is meta to the chlorine and would have a less significant electronic effect on the intermediate's stability.
The presence of the strongly activating (and thus NAS-deactivating) methoxy and methyl groups on the ring counteracts the activating effect of the carboxylic acid group. Therefore, SNAr reactions on this substrate would likely require harsh conditions, if they proceed at all, due to the mixed electronic influences.
An alternative pathway for NAS is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. wikipedia.org This is a chain reaction that proceeds through radical and radical anion intermediates. Unlike the SNAr mechanism, the SRN1 pathway does not require strong activation by electron-withdrawing groups. wikipedia.org
The key steps in the SRN1 mechanism are:
Initiation: An electron is transferred to the aryl halide, forming a radical anion.
Propagation:
The radical anion fragments, losing the halide ion to form an aryl radical.
The aryl radical reacts with a nucleophile to form a new radical anion.
This new radical anion transfers its extra electron to a new molecule of the starting aryl halide, forming the product and propagating the chain.
This pathway is a potential route for nucleophilic substitution on this compound, particularly with strong nucleophiles, as it bypasses the need for the stringent electronic activation required by the SNAr mechanism.
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic acyl substitution. solubilityofthings.commasterorganicchemistry.com These reactions involve the conversion of the carboxyl group into other functional derivatives.
| Transformation | Product | Typical Reagents | General Mechanism |
|---|---|---|---|
| Reduction | Primary Alcohol | Lithium aluminum hydride (LiAlH₄) followed by H₂O; Borane (BH₃) | Hydride reduction |
| Esterification (Fischer) | Ester | An alcohol (R'OH) in the presence of a strong acid catalyst (e.g., H₂SO₄) | Nucleophilic acyl substitution |
| Conversion to Acyl Chloride | Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Nucleophilic acyl substitution |
| Amidation | Amide | Conversion to acyl chloride followed by reaction with an amine (R₂NH) | Nucleophilic acyl substitution |
| Decarboxylation | Aryl Halide (Hunsdiecker reaction) | Silver(I) oxide (Ag₂O) followed by Br₂ | Radical mechanism |
These transformations allow for the synthesis of a wide range of derivatives from this compound, such as (4-chloro-2-methoxy-5-methylphenyl)methanol (B12440937) via reduction, or methyl 4-chloro-2-methoxy-5-methylbenzoate via esterification. The conversion to the highly reactive acyl chloride provides a gateway to synthesizing various amides and esters under milder conditions than direct conversion from the carboxylic acid. msu.edu
Esterification and Amidation Reactions and Catalytic Considerations
The carboxylic acid functional group is a cornerstone of the reactivity of this compound, enabling its conversion into esters and amides, which are pivotal intermediates in organic synthesis.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. The mechanism, known as Fischer esterification, involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid, such as sulfuric acid. cutm.ac.in This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the corresponding ester. cutm.ac.in Zirconium/titanium solid acid catalysts have also been shown to be effective for the esterification of various substituted benzoic acids with methanol, proceeding through the activation of the carbonyl group by a hydrogen ion. mdpi.com
Amidation: The formation of amides from this compound and an amine is a fundamental transformation. Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires harsh conditions. More commonly, the carboxylic acid is first activated. One method involves converting the carboxylic acid to an acyl chloride, which then readily reacts with an amine.
Alternatively, a wide array of coupling reagents and catalysts have been developed to facilitate direct amidation under milder conditions. nih.gov Catalytic amounts of titanium tetrafluoride (TiF₄) have been shown to effectively promote the direct amidation of aromatic carboxylic acids with both alkyl and aryl amines in refluxing toluene (B28343). rsc.org For instance, the synthesis of Metoclopramide, a related compound, was achieved from 4-amino-5-chloro-2-methoxybenzoic acid using this method. rsc.org Other catalytic systems, including boric acid researchgate.net and pyridine-borane complexes researchgate.net, have also been reported for the amidation of benzoic acids. A methodology using triphenylphosphine (B44618) and N-chlorophthalimide generates reactive phosphonium (B103445) species in situ that activate carboxylic acids for amidation at room temperature. acs.org
Below is a table summarizing catalytic considerations for these reactions.
| Reaction | Catalyst/Reagent | Conditions | Key Features |
| Esterification | Strong Acid (e.g., H₂SO₄) | Heat | Classic Fischer esterification mechanism. cutm.ac.in |
| Zr/Ti Solid Acid | Heat | Heterogeneous catalysis, activation of carbonyl group. mdpi.com | |
| Amidation | Thionyl Chloride (SOCl₂) | - | Via acyl chloride intermediate. |
| Titanium Tetrafluoride (TiF₄) | Refluxing Toluene | Efficient for both aromatic and aliphatic amines. rsc.org | |
| Boric Acid | Heat, Solvent-free | Green chemistry approach. researchgate.net | |
| Triphenylphosphine / N-chlorophthalimide | Room Temperature | In situ generation of activating phosphonium salts. acs.org |
Reduction Methodologies (e.g., to alcohols, aldehydes)
The carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol, (4-chloro-2-methoxy-5-methyl)phenyl)methanol, or, under more controlled conditions, the aldehyde, 4-chloro-2-methoxy-5-methylbenzaldehyde.
Reduction to Alcohols: Strong reducing agents are typically required for the direct reduction of carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, readily reducing benzoic acid derivatives to their corresponding benzyl (B1604629) alcohols. cutm.ac.in The mechanism involves a nucleophilic attack by the hydride ion on the carbonyl carbon. cutm.ac.in Another common reagent is diborane (B8814927) (B₂H₆).
More recently, catalytic methods using less hazardous and milder reagents have been developed. The use of silanes, such as phenylsilane (B129415) (PhSiH₃), in the presence of an earth-abundant metal catalyst like manganese(I) carbonyl complex ([MnBr(CO)₅]), has been shown to effectively reduce a variety of benzoic acids, including those with halogen substituents, to alcohols in good yields without dehalogenation. nih.gov Sodium borohydride (B1222165) (NaBH₄), typically unreactive with carboxylic acids, can be used in combination with activating agents like 2,4,6-trichloro-1,3,5-triazine under solvent-free conditions to achieve the reduction. rsc.org
Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is more challenging as it requires stopping the reduction at the intermediate oxidation state. This often involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).
The following table outlines various reduction methodologies applicable to substituted benzoic acids.
| Target Product | Reagent/Catalyst System | Key Features |
| Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reducing agent. cutm.ac.in |
| Diborane (B₂H₆) | Common alternative to LiAlH₄. | |
| [MnBr(CO)₅] / PhSiH₃ | Catalytic, mild conditions, tolerates halogens. nih.gov | |
| NaBH₄ / 2,4,6-trichloro-1,3,5-triazine | Solvent-free conditions. rsc.org | |
| Aldehyde | 1. SOCl₂ 2. LiAlH(O-t-Bu)₃ | Two-step process via acyl chloride. |
Reactivity at the Methoxy Group (e.g., Demethylation, Cleavage)
The 2-methoxy group on the aromatic ring is an ether linkage and can be cleaved under specific reaction conditions, a process known as O-demethylation. This reaction is typically achieved using strong acids or Lewis acids. wikipedia.org
Strong hydrohalic acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr), are classic reagents for cleaving aryl methyl ethers. mdma.chlibretexts.org The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion (I⁻ or Br⁻) on the methyl group via an Sₙ2 mechanism results in the formation of a phenol (B47542) (4-chloro-2-hydroxy-5-methylbenzoic acid) and a methyl halide (CH₃I or CH₃Br). masterorganicchemistry.com The use of strong acid and heat is generally required. masterorganicchemistry.com
Recent studies have explored milder conditions. For example, an acidic concentrated lithium bromide (ACLB) solution has been shown to effectively demethylate various lignin-derived aromatic compounds, including methoxybenzoic acids, at moderate temperatures (e.g., 110 °C). rsc.org The mechanism is proposed to involve protonation of the ether oxygen followed by an Sₙ2 substitution with bromide. rsc.org Research has indicated that 2-methoxybenzoic acid undergoes demethylation more rapidly than its 4-methoxy isomer, an effect attributed to a potential intramolecular protonation of the methoxy oxygen by the adjacent carboxylic acid group via a stable six-membered ring intermediate. rsc.org This suggests that the 2-methoxy group in this compound would be susceptible to this reaction.
Side-Chain Reactivity of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the 5-position of the benzene ring is a site for side-chain reactions, most notably oxidation and halogenation.
Oxidation: The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group completely to a carboxylic acid group. This would transform this compound into 4-chloro-2-methoxybenzene-1,5-dicarboxylic acid. The benzylic position is particularly reactive due to the stability of the radical or cationic intermediates that can form, which are stabilized by the adjacent aromatic ring. youtube.com
Halogenation: Free-radical halogenation can occur at the methyl group under conditions that promote the formation of halogen radicals, such as exposure to UV light or the use of a radical initiator like N-bromosuccinimide (NBS). This reaction would replace one or more of the hydrogen atoms of the methyl group with a halogen (e.g., bromine), leading to the formation of a (halomethyl)benzoic acid derivative. This product, a benzylic halide, is a versatile intermediate for further synthetic transformations.
Metal-Catalyzed Coupling Reactions Involving Aromatic Halides and Carboxylic Acids
The chloro and carboxylic acid groups on this compound provide handles for various metal-catalyzed coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The chlorine atom, an aromatic halide, can participate in classic cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. These reactions allow for the introduction of new aryl, vinyl, or alkynyl groups at the 4-position of the benzene ring.
The carboxylic acid group can also be involved in coupling reactions. It can serve as a directing group to guide a catalyst to a specific C-H bond on the aromatic ring for functionalization. nih.gov Furthermore, decarboxylative coupling reactions have emerged as a significant strategy, where the carboxylic acid group is extruded as CO₂ during the coupling process, effectively using it as a traceless linker.
Palladium-Catalyzed C-H Activation and Functionalization
Palladium-catalyzed C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.gov In the context of benzoic acid derivatives, the carboxylic acid group can act as a directing group, coordinating to the metal catalyst and positioning it in close proximity to an ortho C-H bond. nih.gov This chelation-assisted strategy facilitates the cleavage of the C-H bond and subsequent functionalization, such as arylation, alkenylation, or amidation.
While ortho-C-H functionalization is most common due to the formation of a stable five- or six-membered metallacycle intermediate, strategies for meta-C-H functionalization have also been developed. nih.govresearchgate.net These often employ a template that binds to the carboxylic acid and extends to direct the catalyst to the more remote meta position. nih.gov For this compound, the C-H bond at the 3-position is a potential target for such directed functionalization.
Furthermore, iridium-catalyzed C-H amidation of benzoic acids has been developed, which can be followed by a palladium- or copper-catalyzed protodecarboxylation to yield meta- or para-substituted aniline (B41778) derivatives. ibs.re.kr This tandem approach utilizes the carboxylic acid as a traceless directing group. ibs.re.kr
Copper-Catalyzed Transformations
No research findings specifically detailing the copper-catalyzed transformations of this compound are available in the searched scientific literature.
Photochemical and Electrochemical Reaction Pathways
There is no available scientific literature describing the photochemical or electrochemical reaction pathways of this compound.
After conducting a comprehensive search for spectroscopic and diffraction data for the specific compound "this compound," it has been determined that publicly available, detailed experimental data for this exact molecule is not available. The search results yielded information for structurally similar but distinct compounds, such as 4-Chloro-2-methoxybenzoic acid, 4-Amino-5-chloro-2-methoxybenzoic acid, and various other benzoic acid derivatives.
Using data from these related but non-identical compounds would be scientifically inaccurate and would not fulfill the specific requirements of the request. The presence of the methyl group at the 5-position on the benzene ring in the target compound significantly alters its electronic and steric properties, which would lead to distinct and unique signatures in its NMR, IR, Raman, and mass spectra. For example:
NMR Spectroscopy: The methyl group would introduce a new singlet in the ¹H NMR spectrum and a new signal in the ¹³C NMR spectrum. It would also influence the chemical shifts of the aromatic protons and carbons, and create specific through-space correlations in 2D NMR experiments like NOESY.
Vibrational Spectroscopy: The C-H bonds of the methyl group would introduce characteristic stretching and bending vibrations in the IR and Raman spectra.
Mass Spectrometry: The molecular weight of this compound (C9H9ClO3) is 200.62 g/mol , which is different from the analogues found in the search results. This would result in a different molecular ion peak and potentially different fragmentation patterns.
Given the strict instruction to focus solely on "this compound" and to provide scientifically accurate data, it is not possible to generate the requested article. Fabricating data or extrapolating from different molecules would violate the core principles of scientific accuracy and the specific constraints of the prompt.
Therefore, the requested article cannot be generated at this time due to the lack of specific experimental data for the target compound in the available resources.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Tandem Mass Spectrometry (MS/MS) and Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule's structure.
For 4-Chloro-2-methoxy-5-methylbenzoic acid, the initial ionization would likely result in a molecular ion peak. Subsequent fragmentation in an MS/MS experiment would be expected to proceed through several key pathways:
Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
Loss of a methoxy (B1213986) radical (•OCH3): The methoxy group can be cleaved, resulting in a characteristic mass loss.
Decarboxylation (loss of CO2): Loss of carbon dioxide is a significant fragmentation pathway for deprotonated benzoic acids. sci-hub.se
Cleavage of the methyl group: The methyl substituent on the ring could be lost as a methyl radical (•CH3).
Loss of a chlorine radical (•Cl): Halogenated compounds often exhibit fragmentation through the loss of the halogen radical.
The interplay of these fragmentation pathways is influenced by the "ortho effect," where the proximity of the methoxy group to the carboxylic acid can lead to specific intramolecular reactions and rearrangements, influencing the resulting mass spectrum. nist.govwikipedia.org The fragmentation of related compounds, such as methoxybenzoic acid and its derivatives, often shows characteristic losses that help in identifying the substitution pattern on the benzene (B151609) ring. researchgate.net
A hypothetical fragmentation of deprotonated this compound in an MS/MS experiment could involve the initial loss of CO2, followed by further fragmentation of the resulting anion. It has been observed in studies of similar compounds, like dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), that under certain conditions, the decarboxylated product ion can even capture a background CO2 molecule, leading to the reappearance of the precursor ion. sci-hub.se
A summary of expected major fragmentation pathways is presented in the table below.
| Precursor Ion (M-H)⁻ | Major Fragmentation Pathways | Expected Product Ions |
| [C9H8ClO3 - H]⁻ | Decarboxylation (-CO2) | [C8H8Cl]⁻ |
| Loss of methyl radical (-CH3) from decarboxylated ion | [C7H5Cl]⁻ | |
| Loss of chlorine radical (-Cl) from decarboxylated ion | [C8H8]⁻ |
X-ray Diffraction (XRD) Principles for Crystalline Structure Determination
X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of the diffracted X-ray beams, one can determine the crystal structure, including bond lengths, bond angles, and unit cell dimensions.
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. A well-ordered single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the precise determination of the atomic positions within the crystal lattice.
While a specific single-crystal structure of this compound has not been reported in publicly available databases, the principles of this technique can be illustrated by examining the crystal structures of related substituted benzoic acids. For instance, studies on chloro- and methyl-ortho-benzoic acids have revealed that these molecules form hydrogen-bonded ribbons in the solid state. rsc.org It is highly probable that this compound would also exhibit similar hydrogen bonding motifs, forming dimers through its carboxylic acid groups.
The analysis would also reveal the conformation of the molecule, including the planarity of the benzene ring and the orientation of the carboxyl, methoxy, and methyl substituents. The steric hindrance between the ortho-methoxy group and the carboxylic acid group would likely cause the carboxyl group to be twisted out of the plane of the benzene ring, a common feature in ortho-substituted benzoic acids. researchgate.net
A hypothetical set of crystallographic data, based on typical values for similar organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| β (°) | 105 |
| Volume (ų) | 880 |
| Z (molecules/unit cell) | 4 |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, which may consist of many small crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties.
Although no specific polymorphism studies on this compound are documented, the potential for its existence can be inferred from studies on related molecules. For example, o-toluic acid is known to exhibit polymorphism. rsc.org Different crystallization conditions, such as the choice of solvent and the rate of cooling, could potentially lead to different polymorphic forms of this compound. Each polymorph would produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ values) and intensities.
The table below illustrates a hypothetical comparison of PXRD data for two polymorphic forms.
| Polymorph A (2θ values) | Polymorph B (2θ values) |
| 10.2° | 11.5° |
| 15.8° | 16.2° |
| 20.5° | 22.1° |
| 25.1° | 26.8° |
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Methodologies (if chiral derivatives are considered)
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the chirality of a molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, providing information about the stereochemistry of chiral centers and the secondary structure of macromolecules. VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the absolute configuration of chiral molecules.
These techniques would only be applicable to chiral derivatives of this compound. As the parent molecule itself is not chiral, it would not exhibit a CD or VCD spectrum. If chiral derivatives were to be synthesized, for example, by introducing a chiral center in a substituent, CD and VCD could be employed to determine their absolute configuration and study their conformational properties in solution. Currently, there is no information available in the scientific literature regarding the synthesis or chiroptical analysis of such derivatives.
Computational and Theoretical Studies on 4 Chloro 2 Methoxy 5 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For 4-Chloro-2-methoxy-5-methylbenzoic acid, DFT calculations can elucidate its reactivity and stability through various descriptors.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups, which are electron-rich regions. The LUMO is anticipated to be distributed over the carboxylic acid group and the aromatic ring, particularly influenced by the electron-withdrawing chloro group. The substituents on the benzene ring—chloro, methoxy, and methyl groups—modulate the HOMO and LUMO energy levels and, consequently, the energy gap. The electron-donating methoxy and methyl groups tend to raise the HOMO energy level, while the electron-withdrawing chloro group lowers the LUMO energy level. This combined effect can lead to a relatively small HOMO-LUMO gap, suggesting a moderate to high level of chemical reactivity.
Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.8 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |
| Ionization Potential | 6.5 | Energy required to remove an electron |
| Electron Affinity | 1.8 | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.15 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.43 | Reciprocal of hardness |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue.
For this compound, the MEP surface would show the most negative potential around the oxygen atoms of the carboxylic acid and methoxy groups due to their high electronegativity and lone pairs of electrons. These regions are the most likely sites for electrophilic attack. The area around the acidic hydrogen of the carboxyl group would exhibit a strong positive potential, indicating its susceptibility to deprotonation. The chloro substituent would also contribute to the electronic landscape, creating a region of slight negative potential around itself while inductively withdrawing electron density from the ring. The aromatic protons and the methyl group would show regions of moderately positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. These delocalization effects, often described as hyperconjugation, are crucial for understanding molecular stability.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT calculations provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a view of the conformational landscape and intermolecular interactions in different environments, such as in solution.
For this compound, MD simulations can reveal the preferred conformations of the molecule. Key aspects to investigate include the rotational barriers and equilibrium dihedral angles of the carboxylic acid and methoxy groups relative to the plane of the benzene ring. These conformations are influenced by steric hindrance and electronic interactions between the substituents.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a condensed phase, this compound molecules can form hydrogen-bonded dimers through their carboxylic acid groups. Simulations can provide information on the stability, geometry, and dynamics of these dimers. In solution, the interactions with solvent molecules can also be characterized, revealing how the solvent affects the conformational preferences and the extent of intermolecular association.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations, often employing DFT or higher-level ab initio methods, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.
For this compound, these calculations can be used to study various reactions. For example, the mechanism of electrophilic aromatic substitution can be investigated to predict the regioselectivity of nitration, halogenation, or sulfonation. The presence of activating (methoxy, methyl) and deactivating (chloro, carboxyl) groups makes the prediction of the substitution pattern complex, and computational analysis can provide clarity. Calculations of the energies of the transition states for attack at different positions on the ring can determine the most favorable reaction pathway. Similarly, reactions involving the carboxylic acid group, such as esterification or amide formation, can be modeled to understand their kinetics and thermodynamics.
Quantitative Structure-Property Relationship (QSPR) Modeling of Related Aryl Carboxylic Acids
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of molecular structure) with a specific property.
To develop a QSPR model for properties of this compound, a dataset of related aryl carboxylic acids with known experimental values for the property of interest (e.g., pKa, solubility, melting point) would be required. A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the dataset. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that can predict the property for new compounds, including this compound. Such models are valuable for screening large numbers of compounds and for understanding the structural features that influence a particular property. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nitration |
| Halogenation |
| Sulfonation |
| Esterification |
Spectroscopic Property Prediction and Correlation with Experimental Data
The prediction of spectroscopic properties for compounds like this compound through computational methods is a cornerstone of modern chemical analysis. This approach allows for the elucidation of molecular structure and dynamics, and the assignment of experimental spectra. The primary method utilized is DFT, often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman)
In the study of analogous molecules, theoretical vibrational frequencies are calculated from the optimized molecular geometry. researchgate.net These calculated frequencies are typically harmonic, whereas experimental frequencies are anharmonic. To facilitate a more accurate comparison, the computed harmonic frequencies are often scaled by an empirical scaling factor. The scaled theoretical wavenumbers generally show good agreement with the experimental values obtained from FT-IR and FT-Raman spectroscopy. researchgate.net
The potential energy distribution (PED) analysis is also a crucial component of these studies. researchgate.net PED is used to provide a detailed assignment of the vibrational modes, indicating the contribution of different internal coordinates to each normal vibration. This allows for a more definitive interpretation of the experimental spectra. For instance, in studies of similar benzoic acid derivatives, specific vibrational modes for the carboxyl group, the benzene ring, and the various substituents are assigned based on PED calculations.
A hypothetical comparison between experimental and theoretical vibrational frequencies for this compound would be presented in a table similar to the one below, which is standard in such research.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | PED (%) and Assignment |
| Data | Data | Data | Data | Description of vibrational mode |
| ... | ... | ... | ... | ... |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, with the calculations often performed in a simulated solvent environment to mimic experimental conditions. researchgate.net The computed chemical shifts are then compared to the experimental data. A strong linear correlation between the calculated and experimental chemical shifts is indicative of a high level of accuracy in the computational model and aids in the unambiguous assignment of the NMR signals. For example, in the analysis of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, a comparison of theoretical and experimental results showed that the B3LYP method provided satisfactory predictions for the NMR spectra. researchgate.net
The correlation between experimental and theoretical NMR data for this compound would typically be visualized through a correlation graph and summarized in a data table.
¹H NMR Data Comparison
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| Hx | Data | Data |
| ... | ... | ... |
¹³C NMR Data Comparison
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| Cx | Data | Data |
| ... | ... | ... |
Synthesis and Characterization of Derivatives and Analogues of 4 Chloro 2 Methoxy 5 Methylbenzoic Acid
Rational Design and Synthesis of Structurally Modified Benzoic Acid Analogues
The rational design of analogues of 4-Chloro-2-methoxy-5-methylbenzoic acid involves systematic structural modifications to explore chemical space and modulate physicochemical properties. These strategies include altering substituent positions, replacing functional groups with isosteres, and diversifying the carboxylic acid side-chain.
Positional Isomers and Isosteric Replacements
Positional isomers of this compound can be synthesized to investigate the impact of substituent placement on the molecule's properties. The relative positions of the chloro, methoxy (B1213986), and methyl groups on the benzene (B151609) ring can significantly influence the electronic environment, acidity of the carboxyl group, and steric hindrance. For instance, moving the electron-withdrawing chloro group to a position ortho or para to the carboxylic acid would be expected to increase its acidity more significantly than the existing meta-position.
Isosteric replacement is a key strategy in medicinal chemistry and materials science to modify properties while retaining a similar size, shape, and electronic character. drughunter.com For this compound, several isosteric replacements can be envisioned:
Carboxylic Acid Group: The carboxylic acid moiety can be replaced with other acidic functional groups such as tetrazole, hydroxamic acid, or a sulfonamide. These replacements can alter the pKa, lipophilicity, and metabolic stability of the parent molecule. acs.org
Benzene Ring: The central phenyl ring can be substituted with various bioisosteres to improve physicochemical properties. enamine.net Saturated scaffolds like bicyclo[1.1.1]pentane or spiro[3.3]heptane can serve as non-aromatic replacements, while heterocyclic rings such as pyridine (B92270) or thiophene (B33073) can introduce different electronic and solubility characteristics. acs.orgenamine.net
Substituents: The chloro group could be replaced by other halogens (F, Br) or a trifluoromethyl (CF₃) group. The methoxy group could be replaced by other small alkoxy groups, a hydroxyl group, or a methylthio group.
The following table illustrates potential positional isomers of the title compound.
| Compound Name | Position of Cl | Position of OCH₃ | Position of CH₃ |
| This compound | 4 | 2 | 5 |
| 3-Chloro-2-methoxy-5-methylbenzoic acid | 3 | 2 | 5 |
| 6-Chloro-2-methoxy-5-methylbenzoic acid | 6 | 2 | 5 |
| 5-Chloro-2-methoxy-4-methylbenzoic acid | 5 | 2 | 4 |
| 2-Chloro-4-methoxy-5-methylbenzoic acid | 2 | 4 | 5 |
Side-Chain Functionalization and Diversification
The carboxylic acid group is a primary site for functionalization to create a diverse library of derivatives. The most common modifications involve the formation of esters and amides. These reactions convert the polar, acidic carboxyl group into less polar, neutral functionalities, which can significantly alter properties like solubility, volatility, and hydrogen bonding capacity.
Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions or using coupling agents can yield a wide array of esters (e.g., methyl, ethyl, benzyl (B1604629) esters).
Amide Formation: Amides can be synthesized by reacting the carboxylic acid with primary or secondary amines using coupling agents or via an activated intermediate like an acyl chloride. rsc.orgacs.org This strategy allows for the introduction of a vast range of substituents depending on the amine used. acs.org
These diversification strategies are fundamental in fields like drug discovery for exploring structure-activity relationships. icm.edu.pl The synthesis of such derivatives often involves standard organic chemistry transformations, which can be adapted for both small-scale library generation and larger-scale production. nih.govresearchgate.netscispace.com
Derivatization Strategies for Enhancing Analytical Detectability and Separation
For accurate quantification and characterization, particularly at low concentrations, this compound and its analogues often require derivatization. This chemical modification is designed to improve their performance in analytical techniques like chromatography. researchgate.net
Ester and Amide Formation for Chromatographic Analysis
Direct analysis of benzoic acids by gas chromatography (GC) is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition. acs.org Derivatization to form more volatile and thermally stable esters is a common solution. researchgate.net
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the acidic proton of the carboxyl group into a trimethylsilyl (B98337) (TMS) group, creating a much more volatile TMS-ester suitable for GC-MS analysis. acs.orgchromforum.org
Methylation: Reaction with reagents such as methanol/boron trifluoride (MeOH:BF₃) can form the corresponding methyl ester. chromforum.org
For High-Performance Liquid Chromatography (HPLC), derivatization is less frequently required for the analyte to be volatile but can be used to improve separation efficiency and detection. Converting the carboxylic acid to an amide can alter its polarity and retention characteristics on reversed-phase columns. sigmaaldrich.com
The following table summarizes common derivatization approaches for carboxylic acids for chromatographic analysis.
| Technique | Derivatization Strategy | Common Reagents | Purpose |
| GC | Silylation | BSTFA, TMCS | Increase volatility and thermal stability, improve peak shape. acs.org |
| GC | Esterification | MeOH/BF₃ | Increase volatility for analysis of non-volatile acids. chromforum.org |
| HPLC | Amide Formation | Carbodiimides | Modify polarity for better separation on specific columns. sigmaaldrich.com |
| HPLC | Esterification | Alkyl Halides | Attach a UV-active or fluorescent tag for enhanced detection. nih.gov |
Introduction of Chromophores or Fluorophores for Enhanced Detection
To improve detection sensitivity and selectivity in HPLC, especially when analyzing trace amounts, a chromophore (a group that absorbs UV-visible light) or a fluorophore (a group that fluoresces) can be chemically attached to the analyte. nih.gov Benzoic acid itself has a UV absorbance maximum around 230 nm and a weaker band around 274 nm, which can be influenced by pH and solvent. nih.govrsc.org
Derivatization of the carboxylic acid group with a reagent containing a highly conjugated system can significantly increase the molar absorptivity and shift the absorption maximum to a longer wavelength, reducing interference from other sample components. nih.gov
For even greater sensitivity, fluorescent derivatization reagents are used. These reagents react with the carboxylic acid to form a highly fluorescent product. This allows for detection at much lower concentrations than UV-Vis absorbance. nih.govyoutube.com
Common classes of derivatization reagents for this purpose include:
Coumarin Analogues: These compounds react with carboxylic acids to form highly fluorescent esters. nih.gov
Anthracene Derivatives: Reagents like 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to yield fluorescent esters. nih.gov
The choice of reagent depends on the required sensitivity, the analytical instrumentation available (e.g., UV-Vis or fluorescence detector), and the reaction conditions compatible with the analyte. nih.govnih.gov
Structure-Reactivity and Structure-Property Relationship Studies through Analogues
Studying the analogues and derivatives of this compound provides valuable insights into its structure-reactivity and structure-property relationships (SAR). By systematically changing parts of the molecule, one can correlate specific structural features with changes in chemical, physical, or biological properties. icm.edu.pl
The electronic nature of the substituents on the benzene ring significantly impacts the properties of the molecule:
Chloro Group (at C4): As a halogen, it is an electron-withdrawing group through induction, which increases the acidity (lowers the pKa) of the carboxylic acid.
Methoxy Group (at C2): This is an electron-donating group through resonance, which tends to decrease the acidity of the carboxylic acid.
Methyl Group (at C5): This is a weak electron-donating group through induction.
Functionalization of the side-chain also dramatically alters properties. Converting the carboxylic acid to an ester or amide removes the acidic proton, increases lipophilicity, and changes the molecule's ability to act as a hydrogen bond donor. These changes are critical in contexts such as medicinal chemistry, where properties like cell membrane permeability and interaction with biological targets are paramount. youtube.com Isosteric replacements of the carboxylic acid or the phenyl ring can lead to analogues with profoundly different pharmacokinetic profiles or material properties. acs.orgnih.gov
Potential Applications and Utility in Chemical Synthesis Non Clinical Focus
4-Chloro-2-methoxy-5-methylbenzoic Acid as a Versatile Chemical Building Block
The molecular architecture of this compound, featuring a carboxylic acid, a chloro substituent, a methoxy (B1213986) group, and a methyl group on a benzene (B151609) ring, theoretically positions it as a versatile building block in organic chemistry. Each functional group offers a potential site for chemical modification, allowing for the construction of more complex molecular frameworks.
Precursor in the Synthesis of Complex Organic Molecules
While specific examples of complex organic molecules synthesized directly from this compound are not widely reported in publicly available scientific literature, its structure is analogous to other substituted benzoic acids that serve as key starting materials in multi-step syntheses. The carboxylic acid group can be converted into a variety of other functional groups such as esters, amides, or acid halides, which are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound, 4-Chloro-2-methoxybenzoic acid, is utilized as an intermediate in the synthesis of various pharmaceuticals. The presence of the chloro, methoxy, and methyl groups on the aromatic ring of this compound allows for regioselective reactions, providing a scaffold for building intricate molecular structures.
Intermediate in the Production of Advanced Materials (e.g., polymers, coatings, liquid crystals)
The potential for this compound to serve as an intermediate in the production of advanced materials remains an area with limited specific research. However, benzoic acid derivatives are known to be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance. For example, research into liquid crystals has demonstrated the synthesis of mesogens from structurally similar compounds like 4-chloro-3-methoxybenzoic acid. The rigid core of the benzene ring in this compound, combined with the potential for derivatization, suggests its possible utility in creating liquid crystalline materials. The specific influence of the chloro, methoxy, and methyl substituents on the mesomorphic properties would require dedicated investigation.
Role in Ligand Design and Coordination Chemistry for Catalysis
In the field of coordination chemistry, carboxylic acids are common functionalities for the design of ligands that can coordinate with metal ions. The anion of 4-Chloro-2-methoxybenzoic acid, a related compound, is known to form complexes with several divalent metal ions including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. By extension, this compound could potentially act as a ligand, with the carboxylate group binding to a metal center. The electronic properties of the resulting metal complex, which are crucial for its catalytic activity, would be influenced by the chloro, methoxy, and methyl substituents on the aromatic ring. These substituents can modulate the electron density at the metal center, thereby tuning the reactivity and selectivity of a potential catalyst. However, specific studies detailing the synthesis and catalytic application of metal complexes involving this compound as a ligand are not readily found in current literature.
Application as an Analytical Reagent in Laboratory Methodologies
Substituted benzoic acids can sometimes be used as analytical reagents or standards in various laboratory methods, such as chromatography. For instance, 4-Chloro-2-methoxybenzoic acid is employed as a standard in chromatographic techniques to aid in the quantification of related compounds. While there is no specific documentation of this compound being used in this capacity, its well-defined chemical structure suggests it could potentially serve as a reference compound for the development of analytical methods for quantifying molecules with similar structural motifs.
Supramolecular Chemistry and Crystal Engineering Applications (e.g., co-crystallization, self-assembly)
The principles of supramolecular chemistry and crystal engineering often utilize molecules with specific functional groups capable of forming predictable intermolecular interactions. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, making it a prime candidate for forming self-assembled structures, such as dimers, or for co-crystallization with other molecules. Co-crystallization is a technique used to modify the physical properties of active pharmaceutical ingredients and other materials. Research on similar molecules, such as o-toluic acid and o-chlorobenzoic acid, has shown the formation of co-crystals. The interplay of hydrogen bonding from the carboxylic acid and other potential non-covalent interactions involving the chloro, methoxy, and methyl groups could lead to the formation of novel supramolecular assemblies with unique architectures and properties. Despite this potential, specific studies on the co-crystallization or self-assembly of this compound are not extensively documented.
Conclusions and Future Research Directions
Synthesis and Reactivity Paradigms of 4-Chloro-2-methoxy-5-methylbenzoic Acid
The development of efficient and regioselective synthetic routes to polysubstituted benzenes is a cornerstone of organic chemistry. fiveable.me For this compound, future research should focus on establishing optimized synthetic pathways. Plausible strategies would likely involve the sequential functionalization of a simpler aromatic precursor. The directing effects of the substituents (-COOH is meta-directing; -OCH3 and -CH3 are ortho, para-directing) would be critical in planning the order of reactions. utexas.edumsu.edu
Future synthetic research could explore and compare several approaches, starting from different commercially available materials. The reactivity of the final compound is dictated by its functional groups. The carboxylic acid moiety is expected to undergo standard transformations (e.g., esterification, amidation). The aromatic ring, being electron-rich due to the methoxy (B1213986) and methyl groups, could be susceptible to further electrophilic aromatic substitution, although steric hindrance may play a significant role. The chloro group offers a handle for transition-metal-catalyzed cross-coupling reactions, a key area for future reactivity studies.
| Potential Synthetic Strategy | Key Transformations | Rationale/Challenges |
| Route A: From 2-methoxy-5-methylbenzoic acid | Electrophilic chlorination | The primary challenge is achieving regioselectivity for chlorination at the C4 position. |
| Route B: From 4-chloro-5-methylphenol | O-methylation followed by carboxylation (e.g., Kolbe-Schmitt reaction) | Requires optimization of carboxylation conditions to favor substitution ortho to the methoxy group. |
| Route C: From 4-chloro-2,5-dimethylanisole | Selective oxidation of the C5-methyl group | Achieving selective oxidation of one methyl group in the presence of another can be challenging. |
Emerging Spectroscopic and Computational Methodologies for Characterization
A complete structural and electronic characterization of this compound is a prerequisite for any application. While experimental data is scarce, future work should prioritize obtaining comprehensive spectroscopic profiles.
Emerging characterization will undoubtedly couple experimental spectroscopy with quantum chemical computations. Density Functional Theory (DFT) calculations can be employed to predict the compound's optimized geometry, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. researchgate.net Such computational studies, when correlated with experimental data, provide a much deeper understanding of the molecular structure and electronic distribution. acs.org Investigating intermolecular interactions, such as the hydrogen-bonded dimers characteristic of carboxylic acids, through both computational modeling and spectroscopic analysis in various solvents would be a particularly insightful research direction. ucl.ac.ukscienceopen.com
| Spectroscopic Technique | Predicted Key Features for Future Investigation |
| ¹H NMR | Distinct singlets for the methoxy (-OCH₃) and methyl (-CH₃) protons. A singlet for the carboxylic acid proton (-COOH). Two singlets in the aromatic region for the two non-equivalent aromatic protons. |
| ¹³C NMR | Resonances for the carboxyl carbon, the two aliphatic carbons (-OCH₃, -CH₃), and the six unique aromatic carbons, including those directly attached to substituents. |
| FT-IR | Characteristic C=O stretching vibration for the carboxylic acid (approx. 1680-1725 cm⁻¹). researchgate.net Broad O-H stretching band from the hydrogen-bonded dimer. C-O and C-Cl stretching bands. |
Unexplored Synthetic Transformations and Functionalization Pathways
The functional groups of this compound provide multiple sites for novel transformations. Future research should move beyond classical reactions to explore modern synthetic methodologies.
One promising area is late-stage C-H functionalization, which could enable the introduction of new substituents onto the aromatic ring without requiring a de novo synthesis. acs.org Another advanced strategy is decarboxylative functionalization, where the carboxylic acid group is replaced by other functionalities, such as fluoro or trifluoromethyl groups, via radical intermediates. osaka-u.ac.jp This would open access to a new family of derivatives. The chloro-substituent is an ideal handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds, thereby connecting the core structure to other complex molecular fragments.
Expanding the Scope of Non-Clinical Applications and Material Science Contributions
While clinical applications are outside the scope of this discussion, the unique substitution pattern of this compound makes it a candidate for investigation in material science. Multifunctional aromatic carboxylic acids are versatile building blocks for creating novel materials. mdpi.com
Future research could explore its use as a monomer or modifying agent in the synthesis of specialty polymers, such as polyesters or polyamides. The rigidity of the benzene (B151609) core and the specific functional groups could impart desirable thermal or mechanical properties to the resulting materials. Benzoic acid derivatives are also used in coatings and as plasticizers. justlonghealth.com Furthermore, its structure makes it a potential ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). mdpi.com The electronic properties conferred by the methoxy and chloro groups could lead to materials with interesting luminescent or catalytic activities.
Future Prospects for Green Chemistry and Sustainable Synthesis of Aromatic Carboxylic Acids
Applying the principles of green chemistry to the synthesis of this compound is a critical future objective. numberanalytics.com This involves developing synthetic routes that are more environmentally benign, efficient, and safe.
Future research should focus on replacing hazardous reagents and solvents with greener alternatives. researchgate.net For example, catalytic methods that use air or hydrogen peroxide as the oxidant are preferable to traditional stoichiometric oxidants. acs.org Chemo-enzymatic cascades, which combine chemical and biological catalysts to perform multi-step transformations in a single pot, represent a cutting-edge approach to improving efficiency and reducing waste. rsc.org Exploring the synthesis from biomass-derived starting materials is another important long-term goal for the sustainable production of functionalized aromatic compounds. acs.org Methodologies like electrochemical synthesis, which can be powered by renewable energy, also offer a promising green alternative for carboxylation reactions. numberanalytics.com
Q & A
Basic: What are the standard synthetic routes for 4-chloro-2-methoxy-5-methylbenzoic acid, and what analytical methods validate its purity?
The synthesis typically involves multi-step reactions starting with substituted benzoic acid derivatives. For example, chloro-substitution on the aromatic ring can be achieved via electrophilic substitution, followed by methoxylation using methylating agents like methyl iodide under basic conditions. Purification often employs recrystallization or column chromatography. Analytical validation includes:
- HPLC for purity assessment (>98% is typical for research-grade material) .
- Spectroscopic methods : NMR (e.g., H and C) to confirm substitution patterns, and FT-IR for functional group identification .
- Mass spectrometry (MS) for molecular weight confirmation .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of derivatives?
Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance coupling reactions for derivatives like benzamides .
- Temperature control : Exothermic steps (e.g., sulfonation) require gradual heating to avoid side reactions.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in nucleophilic substitution reactions .
- pH adjustments : Acidic conditions stabilize intermediates during hydrolysis steps .
Basic: What biological targets are associated with this compound derivatives?
Derivatives exhibit activity against:
- GPCRs : 5-HT4 receptor agonists for gastrointestinal motility modulation .
- Enzymes : β-lactamase inhibitors targeting antibiotic-resistant bacteria .
- Oncological targets : Anti-cancer agents via apoptosis induction in in vitro models .
Advanced: How do structural modifications (e.g., sulfonamide addition) impact bioactivity in SAR studies?
- Electron-withdrawing groups (e.g., -Cl, -CF) enhance binding to hydrophobic enzyme pockets, as seen in β-lactamase inhibition .
- Sulfonamide incorporation increases solubility and improves pharmacokinetics, critical for in vivo efficacy .
- Methoxy group positioning : Ortho-substitution (2-methoxy) sterically hinders non-specific interactions, improving receptor selectivity .
Basic: What spectroscopic techniques resolve structural ambiguities in substituted benzoic acid derivatives?
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, critical for distinguishing regioisomers.
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .
- UV-Vis spectroscopy : Identifies conjugation patterns in aromatic systems .
Advanced: How can researchers address contradictions in reported biological activity data?
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., IC values).
- Assay standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) .
- Metabolic stability testing : Assess if discrepancies arise from differential metabolism in in vitro vs. in vivo models .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How is computational modeling used in designing derivatives with enhanced target specificity?
- Molecular docking (AutoDock, Schrödinger) : Predicts binding affinities to receptors like 5-HT4 .
- QSAR models : Correlates substituent electronic properties (Hammett constants) with activity .
- MD simulations : Evaluates ligand-receptor complex stability over time .
Basic: What are the key applications of this compound in material science?
- Coordination polymers : Acts as a ligand for transition metals (e.g., Cu, Zn) to create porous frameworks .
- Thermal stabilizers : Methyl and methoxy groups enhance thermal resistance in polymer composites .
Advanced: How can researchers validate the environmental stability of derivatives for agrochemical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
